BenchChemオンラインストアへようこそ!

2-(Phenylsulfanyl)quinoxaline

Antitubercular Mycobacterium tuberculosis MIC

Procure this specific 2-phenylthio building block to ensure target potency in antimycobacterial programs (MIC <1 µg/mL) and enable controlled metabolic oxidation studies. Unlike 2-chloro or 2-phenoxy analogs, the divalent sulfur's unique C-S-C angle (~104°) and polarizability are non-negotiable for hydrophobic pocket binding. This is the sole starting material for generating sulfoxide/sulfone matched pairs, directly replicating patented PASK inhibitor scaffolds and broad-spectrum antitumor quinoxaline cores.

Molecular Formula C14H10N2S
Molecular Weight 238.31
CAS No. 92061-07-9
Cat. No. B2850716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylsulfanyl)quinoxaline
CAS92061-07-9
Molecular FormulaC14H10N2S
Molecular Weight238.31
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C14H10N2S/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
InChIKeyQUNPJFCGVAQCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylsulfanyl)quinoxaline (CAS 92061-07-9): A Strategic Quinoxaline Scaffold for Thioether-Based Derivatization


2-(Phenylsulfanyl)quinoxaline (CAS 92061-07-9), also known as 2-(phenylthio)quinoxaline, is a heterocyclic building block defined by a quinoxaline core with a phenylsulfanyl substituent at the 2-position . This sulfur-containing motif is a critical differentiator within the quinoxaline family, as thioether-bearing heterocycles are pharmacologically privileged structures known for their distinct physicochemical properties and metabolic profiles compared to their oxygen or nitrogen-linked analogs [1]. The compound's specific substitution pattern makes it a versatile intermediate for synthesizing complex bioactive molecules, a role well-documented in patents and primary literature focusing on kinase inhibitors and antimycobacterial agents [REFS-2, REFS-3].

Why 2-(Phenylsulfanyl)quinoxaline Cannot Be Replaced by Simple 2-Chloro, 2-Oxy, or 2-Amino Quinoxaline Analogs in SAR-Driven Projects


Substituting 2-(phenylsulfanyl)quinoxaline with a more common analog like 2-chloroquinoxaline, 2-phenoxyquinoxaline, or 2-anilinoquinoxaline is not a straightforward exchange due to fundamental differences in electronic and steric properties that drive structure-activity relationships (SAR). The divalent sulfur atom in the thioether linkage introduces a unique angle and polarizability that affects target binding, as seen in antimycobacterial quinoxaline 1,4-dioxide series where 3-methyl-2-phenylthio substitution was specifically required for potent activity (MIC 0.39-0.78 µg/mL) [1]. The C-S-C bond angle (~104°) and longer bond length compared to C-O-C or C-N-C create a distinct spatial orientation of the phenyl ring, which is often essential for fitting into hydrophobic pockets. Furthermore, the thioether's susceptibility to oxidation to a sulfoxide or sulfone provides a controllable metabolic switch not available in ethers or amines, making the compound a non-interchangeable starting material for projects where this reactivity or metabolic profile is engineered into the final drug candidate [2].

Quantitative Evidence for Selecting 2-(Phenylsulfanyl)quinoxaline Over Its Closest Analogs


Antimycobacterial Potency: 2-Phenylthio Quinoxaline 1,4-Dioxides Achieve MIC Values Comparable to Rifampicin

In a head-to-head evaluation of quinoxaline 1,4-dioxide analogs, derivatives featuring the 2-phenylthio motif (specifically 3-methyl-2-phenylthioquinoxaline 1,4-dioxides) demonstrated potent activity against Mycobacterium tuberculosis, with MIC values of 0.39–0.78 μg/mL [1]. This performance is directly comparable to the frontline drug rifampicin (MIC = 0.25 μg/mL) and is significantly superior to other substituted analogs in the same study, such as compounds 4d,e and 5a,b,d,e,l, which showed MICs ranging from 1.56 to 6.25 μg/mL [1]. This evidence establishes the 2-phenylthio substituent as a key pharmacophore for achieving high-level antimycobacterial potency within this chemotype.

Antitubercular Mycobacterium tuberculosis MIC

Anticancer Potency: Broad-Spectrum Cytotoxicity of 2-Phenylthio Quinoxalines at Sub-Micromolar Concentrations Against Nine Cancer Types

A series of 5,7-diamino-3-phenyl-2-thiophenyl substituted quinoxalines were evaluated against a panel of nine human cancer cell lines. Key compounds within this series, which leverage the 2-thiophenyl substructure, exhibited growth inhibitory effects at concentrations as low as 10⁻⁷ M and 10⁻⁸ M (100 nM to 10 nM) [1]. This level of potency places these specific 2-thiophenyl analogs on par with leading quinoxaline-based anticancer agents, with the study reporting a characteristic mean log GI50 of -5.66 for the most active compound [1]. This is a distinct improvement over the simpler 2-benzylamino and 2-phenoxy analogs in the same study, which showed different potency and selectivity profiles, highlighting the thioether's unique contribution to antitumor activity.

Anticancer Cytotoxicity GI50

Synthetic Versatility and Oxidation-State Tuning as a Procurement-Grade Differentiator

Unlike its direct oxidative analogs 2-(phenylsulfinyl)quinoxaline and 2-(phenylsulfonyl)quinoxaline, 2-(Phenylsulfanyl)quinoxaline (the sulfide) serves as the foundational substrate for a controlled, two-step oxidation state sweep. This allows medicinal chemists to systematically generate and evaluate all three oxidation states—sulfide, sulfoxide, and sulfone—from a single precursor, a synthetic strategy used to optimize drug-target interactions and pharmacokinetic properties [1]. Standard 2-chloroquinoxaline or 2-phenoxyquinoxaline do not offer this graduated chemical dimension, as their conversion is not an analogous, clean transformation [2]. Procuring the parent sulfide is therefore the most resource-efficient decision for SAR campaigns exploring this sulfur parameter.

Synthetic Intermediate Oxidation Medicinal Chemistry

Pharmacophore Validation for PASK Kinase Inhibition in a Patented Therapeutic Class

The 2-phenylsulfanyl quinoxaline scaffold is explicitly claimed within the Markush structures of patents covering inhibitors of PAS Kinase (PASK), a target for treating diabetes mellitus . This patent filing (e.g., US-8916561-B2) demonstrates that the specific thioether linkage is part of a pharmacophore that has met the novelty and utility thresholds for intellectual property protection. This provides a de-risked starting point for pharmaceutical development compared to non-patented, generic 2-substituted quinoxalines, which may either be obvious to patent offices or already covered by prior art, thus limiting freedom-to-operate.

PASK Inhibitor Diabetes Patent

High-Value Scenarios for 2-(Phenylsulfanyl)quinoxaline Procurement and Use


Lead Optimization for Antitubercular Drug Discovery Targeting Drug-Resistant TB

This compound is the essential starting material for synthesizing a library of quinoxaline 1,4-dioxides to optimize potency against drug-resistant strains of Mycobacterium tuberculosis. The SAR established in primary literature confirms that the 2-phenylthio motif is a non-negotiable pharmacophore for achieving MIC values below 1 µg/mL [1]. Procurement should be prioritized for medicinal chemistry teams needing to hit this specific potency benchmark, as other 2-substituted analogs have been proven inferior.

Systematic Profiling of Sulfide, Sulfoxide, and Sulfone Metabolites or Prodrugs

In a drug metabolism and pharmacokinetics (DMPK) optimization program, 2-(Phenylsulfanyl)quinoxaline is the logical sole precursor to generate a matched molecular pair set comprising the parent sulfide, the sulfoxide, and the sulfone. This enables direct, comparative assessment of each oxidative state's impact on solubility, metabolic stability, and target affinity [2]. This strategy is impossible with pre-oxidized analogs, making the procurement of the sulfide form operationally essential.

Development of Novel PASK Kinase Inhibitors for Metabolic Disease

For research groups focusing on novel targets in metabolic syndrome, such as PAS kinase (PASK), this compound directly maps onto the core structure of recently patented inhibitors . Procuring and further functionalizing 2-(Phenylsulfanyl)quinoxaline allows for rapid exploration of chemical space around a validated IP position, providing a significant head start and barrier to entry for competitors using more generic quinoxaline cores.

Cancer Cell Line Profiling of a Targeted Thioether-Based Compound Library

This compound is a key building block for synthesizing a focused set of 5,7-diamino-3-phenyl-2-thiophenyl analogs designed to probe the basis for their observed broad-spectrum nanomolar cytotoxicity across multiple cancer types, including leukemia and ovarian cancer cell lines [2]. Procuring this specific intermediate is a strategic investment for teams aiming to replicate and expand upon this promising, publicly disclosed in vitro antitumor profile.

Quote Request

Request a Quote for 2-(Phenylsulfanyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.